HO-PEG1-Benzyl ester
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Overview
Description
HO-PEG1-Benzyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a hydroxy group and a benzyl-protected carboxylic acid. The benzyl group can be easily removed under mild deprotection conditions to yield a free acid, which can be conjugated with amine-bearing biopolymers such as proteins and oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG1-Benzyl ester typically involves the esterification of polyethylene glycol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: HO-PEG1-Benzyl ester can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
HO-PEG1-Benzyl ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of HO-PEG1-Benzyl ester involves its ability to form stable conjugates with various biomolecules. The hydroxy group can participate in hydrogen bonding and other interactions, while the benzyl ester group can be selectively cleaved to release the active compound. This selective cleavage is crucial in targeted drug delivery systems, where the compound can be activated at specific sites within the body .
Comparison with Similar Compounds
- HO-PEG2-Benzyl ester
- HO-PEG3-Benzyl ester
- HO-PEG4-Benzyl ester
Comparison: HO-PEG1-Benzyl ester is unique due to its shorter polyethylene glycol chain, which imparts distinct solubility and reactivity properties compared to its longer-chain counterparts. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Properties
IUPAC Name |
benzyl 3-(2-hydroxyethoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-7-9-15-8-6-12(14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTCEMKXNLAVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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